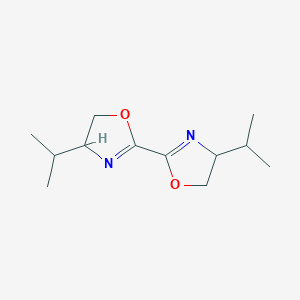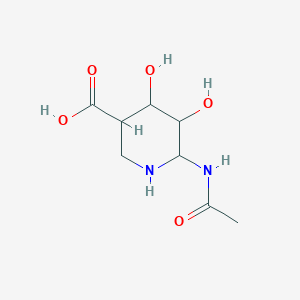
2-Acetamido-3,4-dihydroxy-5-carboxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siastatin B is a natural product 1-N-iminosugar, first identified in 1974 from a Streptomyces verticillus culture by Umezewa and co-workers . This iminosugar is a geminal diamine, in which the anomeric carbon is replaced by a nitrogen, and the 2-position has an N-acetyl functional group . Siastatin B is a potent and effective inhibitor of three diverse glycosidase classes, namely, sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases .
Vorbereitungsmethoden
The enantioselective synthesis of Siastatin B has been achieved using d-ribono-γ-lactone as a chiral educt . The total synthesis elucidated the absolute configuration of Siastatin B as (3S,4S,5R,6R)-6-acetamido-4,5-dihydroxy-3-piperidinecarboxylic acid . The synthetic route involves several stereospecific steps to ensure the correct configuration of the final product .
Analyse Chemischer Reaktionen
Siastatin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Siastatin B can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Siastatin B has a wide range of scientific research applications due to its potent inhibitory effects on glycosidases . In chemistry, it is used as a tool to study carbohydrate processing enzymes and their mechanisms . In biology, Siastatin B is employed to investigate the roles of glycosidases in various biological processes . In medicine, it has potential therapeutic applications for treating lysosomal storage disorders, diabetes, tumor metastasis, cystic fibrosis, and viral infections . Additionally, Siastatin B is used in the industry for the development of new glycosidase inhibitors with improved potency and selectivity .
Wirkmechanismus
Siastatin B acts as a broad-spectrum glycosidase inhibitor by generating both a hemiaminal and a 3-geminal diol iminosugar (3-GDI), which are directly responsible for enzyme inhibition . The hemiaminal product is the first observation of a natural product that belongs to the noeuromycin class of inhibitors . The 3-GDI represents a new and potent class of iminosugar glycosidase inhibitors . These products bind to the active sites of glycosidases, preventing the enzymes from processing their natural substrates .
Vergleich Mit ähnlichen Verbindungen
Siastatin B is unique among glycosidase inhibitors due to its broad-spectrum activity and the formation of hemiaminal and 3-GDI products . Similar compounds include other iminosugars like migalastat, miglustat, and miglitol, which are used clinically to treat lysosomal storage disorders and diabetes . These compounds also inhibit glycosidases but may have different specificities and potencies compared to Siastatin B . Additionally, natural products like oseltamivir and zanamivir are sialidase inhibitors used as antiviral therapeutics . Siastatin B’s ability to inhibit multiple glycosidase classes makes it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTKLICLJUKNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(CN1)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
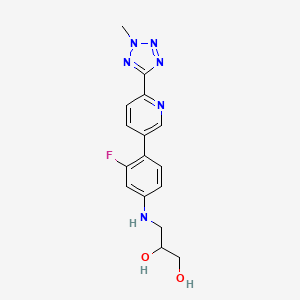
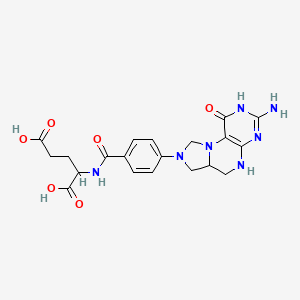
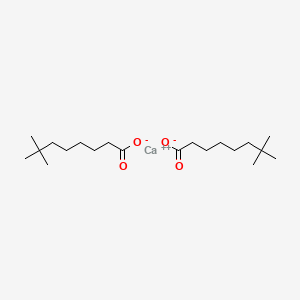
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)
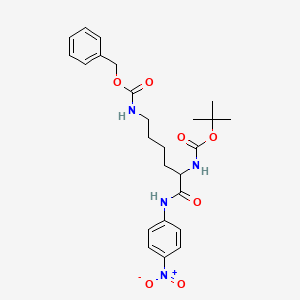

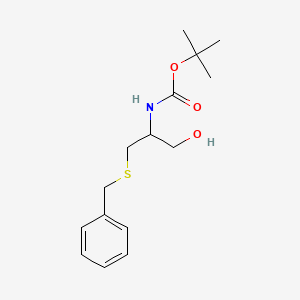

![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)
![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)
![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
